Anticancer Activity: 2,3,4-Triphenylpyridine Derivatives as Topoisomerase I Inhibitors
Sophoridine derivative H4 containing a 2,3,4-triphenylpyridine moiety demonstrated significantly enhanced antiproliferative activity compared to the parent alkaloids sophoridine and matrine in gastric cancer models. The 2,3,4-triphenylpyridine scaffold is critical for achieving potent Topo I inhibition, with a para-substituted derivative showing optimal activity [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HGC-27 gastric cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.52 µM (Sophoridine derivative H4 containing 2,3,4-triphenylpyridine moiety) |
| Comparator Or Baseline | Sophoridine (IC50 not reported in this assay but parent compound TGI 19.3%); Matrine derivative K8 IC50 = 2.53 µM; Irinotecan TGI 87.0% |
| Quantified Difference | H4 is >4.8-fold more potent than K8 matrine derivative and >3.8-fold more potent than parent sophoridine based on tumor growth inhibition (TGI H4 45.3% vs sophoridine 19.3%) |
| Conditions | In vitro antiproliferative assay against HGC-27 human gastric cancer cell line; in vivo tumor growth inhibition in xenograft model |
Why This Matters
Demonstrates that the 2,3,4-triphenylpyridine scaffold confers significant biological activity advantage over parent alkaloids and related derivatives, making it a preferred building block for targeted anticancer drug development.
- [1] Qiu, G., et al. (2026). Rational design, synthesis and effective mechanism of sophoridine and matrine contains 2,3,4-triphenylpyridine derivatives as TopoⅠ inhibitors for the treatment of gastric carcinoma. European Journal of Medicinal Chemistry, 309, 118759. View Source
